8-[2-Nitro-4-(trifluoromethyl)phenoxy]quinoline
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Overview
Description
8-[2-Nitro-4-(trifluoromethyl)phenoxy]quinoline is a chemical compound that has garnered significant attention in scientific research due to its unique structural features and potential applications. The presence of a trifluoromethyl group and a nitro group attached to a phenoxy ring, which is further connected to a quinoline moiety, imparts distinct chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-Nitro-4-(trifluoromethyl)phenoxy]quinoline typically involves the following steps:
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Coupling Reaction: The phenoxy ring is then coupled with a quinoline derivative using a suitable coupling agent like palladium catalysts in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and trifluoromethylation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
8-[2-Nitro-4-(trifluoromethyl)phenoxy]quinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Coupling Reactions: The phenoxy and quinoline moieties can be further functionalized through coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Strong bases (e.g., sodium hydride), nucleophiles (e.g., amines).
Coupling: Palladium catalysts, boronic acids.
Major Products
Reduction: Amino derivatives.
Substitution: Various substituted phenoxyquinolines.
Coupling: Functionalized quinoline derivatives.
Scientific Research Applications
8-[2-Nitro-4-(trifluoromethyl)phenoxy]quinoline has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 8-[2-Nitro-4-(trifluoromethyl)phenoxy]quinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
2-Nitro-4-(trifluoromethyl)phenol: Shares the trifluoromethyl and nitro groups but lacks the quinoline moiety.
8-Nitroquinoline: Contains the nitro group on the quinoline ring but lacks the trifluoromethyl and phenoxy groups.
Uniqueness
8-[2-Nitro-4-(trifluoromethyl)phenoxy]quinoline is unique due to the combination of the trifluoromethyl, nitro, phenoxy, and quinoline groups, which impart distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development .
Properties
IUPAC Name |
8-[2-nitro-4-(trifluoromethyl)phenoxy]quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F3N2O3/c17-16(18,19)11-6-7-13(12(9-11)21(22)23)24-14-5-1-3-10-4-2-8-20-15(10)14/h1-9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGWJRSSEBLGPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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